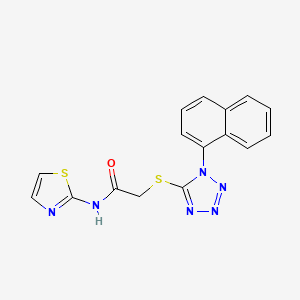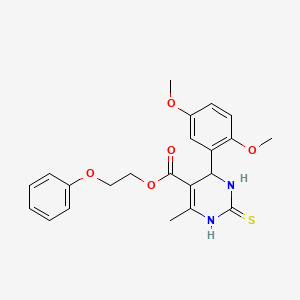![molecular formula C19H22O4 B5169205 1-[2-[3-(2-ethoxyphenoxy)propoxy]phenyl]ethanone](/img/structure/B5169205.png)
1-[2-[3-(2-ethoxyphenoxy)propoxy]phenyl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-[3-(2-ethoxyphenoxy)propoxy]phenyl]ethanone is an organic compound with a complex structure It is characterized by the presence of an ethanone group attached to a phenyl ring, which is further connected to a propoxy chain and an ethoxyphenoxy group
Métodos De Preparación
The synthesis of 1-[2-[3-(2-ethoxyphenoxy)propoxy]phenyl]ethanone involves multiple steps, typically starting with the preparation of intermediate compounds. The general synthetic route includes:
Preparation of 2-ethoxyphenol: This can be achieved through the ethoxylation of phenol.
Formation of 3-(2-ethoxyphenoxy)propyl bromide: This involves the reaction of 2-ethoxyphenol with 3-bromopropanol in the presence of a base such as potassium carbonate.
Coupling with 2-bromoacetophenone: The final step involves the reaction of 3-(2-ethoxyphenoxy)propyl bromide with 2-bromoacetophenone under basic conditions to yield this compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Análisis De Reacciones Químicas
1-[2-[3-(2-ethoxyphenoxy)propoxy]phenyl]ethanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ethanone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy or propoxy groups, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include strong oxidizing agents for oxidation, reducing agents for reduction, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-[2-[3-(2-ethoxyphenoxy)propoxy]phenyl]ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to certain biological molecules.
Industry: It can be used in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 1-[2-[3-(2-ethoxyphenoxy)propoxy]phenyl]ethanone involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target molecule.
Comparación Con Compuestos Similares
1-[2-[3-(2-ethoxyphenoxy)propoxy]phenyl]ethanone can be compared with similar compounds such as:
2-(2-ethoxyethoxy)ethanol: This compound has a similar ethoxy group but lacks the phenyl and ethanone groups.
3-(2-ethoxyphenoxy)propyl bromide: An intermediate in the synthesis of this compound, it shares the ethoxyphenoxy and propoxy groups but lacks the ethanone group.
2-bromoacetophenone: Another intermediate, it contains the ethanone and phenyl groups but lacks the ethoxyphenoxy and propoxy groups.
The uniqueness of this compound lies in its combination of these functional groups, which confer specific chemical and biological properties.
Propiedades
IUPAC Name |
1-[2-[3-(2-ethoxyphenoxy)propoxy]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O4/c1-3-21-18-11-6-7-12-19(18)23-14-8-13-22-17-10-5-4-9-16(17)15(2)20/h4-7,9-12H,3,8,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBTUDVYOLNHDMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCCCOC2=CC=CC=C2C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[N-(benzenesulfonyl)-3-chloro-4-methylanilino]-N-(2-phenylsulfanylethyl)acetamide](/img/structure/B5169124.png)
![N-{[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-2-chlorobenzamide](/img/structure/B5169129.png)

![DIMETHYL 2-({[4-(TERT-BUTYL)PHENYL]SULFONYL}AMINO)TEREPHTHALATE](/img/structure/B5169139.png)
![N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-N'-(2,5-dimethylphenyl)thiourea](/img/structure/B5169146.png)

![N-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)pyridin-3-yl]methyl]-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide](/img/structure/B5169151.png)


![2-(3,4-dimethoxyphenyl)-N-[4-(3,4-dimethoxyphenyl)-1,3-diphenyl-1H-pyrazol-5-yl]acetamide](/img/structure/B5169174.png)
![1-(4-Methoxyphenyl)-3-({2-[(5-nitropyridin-2-yl)amino]ethyl}amino)pyrrolidine-2,5-dione](/img/structure/B5169195.png)


![N-(2-methoxyphenyl)-N'-(1-{1-[(3-methylphenyl)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)urea](/img/structure/B5169216.png)
